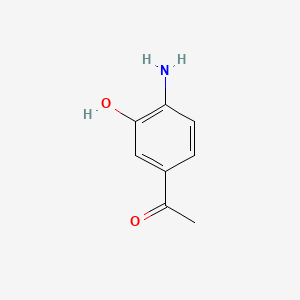

1-(4-Amino-3-hydroxyphenyl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

1-(4-amino-3-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5(10)6-2-3-7(9)8(11)4-6/h2-4,11H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZAPYTYGOKOEEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203417 | |

| Record name | Ethanone, 1-(4-amino-3-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54903-54-7 | |

| Record name | Ethanone, 1-(4-amino-3-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054903547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(4-amino-3-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-amino-3-hydroxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 4 Amino 3 Hydroxyphenyl Ethanone and Its Analogues

Established Synthetic Routes for 1-(4-Amino-3-hydroxyphenyl)ethanone

The synthesis of this compound presents a unique challenge due to the presence of multiple reactive functional groups. The strategic introduction of the amino and hydroxyl moieties onto the acetophenone (B1666503) backbone requires careful consideration of reaction conditions and protecting group strategies to achieve the desired isomer.

Strategies Involving Amination and Hydroxylation of Acetophenone Scaffolds

The synthesis of hydroxylated and aminated acetophenones often involves multi-step sequences. One common approach is the Friedel-Crafts acylation of a suitably substituted benzene derivative. For instance, the acylation of aminophenols can be a direct route; however, the amino group is a strong activating group and can lead to complexation with the Lewis acid catalyst, deactivating the ring towards acylation. Therefore, protection of the amino group is often necessary.

While direct Friedel-Crafts acylation of 2-aminophenol is challenging due to the amine's interaction with the catalyst, alternative strategies might involve the nitration of a precursor phenol followed by reduction of the nitro group to an amine. The regioselectivity of these reactions is crucial in obtaining the desired 1,3,4-substitution pattern.

A general overview of synthetic strategies for related aminophenylethanones can be seen in the preparation of various isomers. For example, a review on the chemistry of 1-(4-substituted-aminophenyl) ethanones highlights various synthetic pathways, although a specific route to this compound is not detailed. researchgate.net

Mineral Acid Salt Formation and Isolation Techniques

Due to the basic nature of the amino group, this compound can readily form salts with mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This property is often exploited for the purification and isolation of the compound. The formation of a salt can significantly alter the solubility of the compound, facilitating its precipitation from a reaction mixture or its separation from non-basic impurities.

For instance, in the synthesis of the related compound 2-amino-1-(4-hydroxyphenyl)-ethanone, the product is often isolated as its mineral acid salt. google.com The hydrochloride salt, for example, can be prepared by treating the free base with a solution of hydrogen chloride in a suitable solvent. The resulting salt is typically a crystalline solid that can be collected by filtration and washed with a non-polar solvent to remove any remaining impurities. The free base can then be regenerated by treatment with a mild base if required for subsequent reactions. A patent for the preparation of isoproterenol hydrochloride describes the salification of 2-amino-1-(3,4-dihydroxyphenyl)-ethanone with hydrogen chloride gas to obtain the hydrochloride salt, a technique that could be applicable to this compound. google.com

Derivatization Strategies for Substituted Aminohydroxyphenyl Ethanones

The presence of the amino, hydroxyl, and acetyl groups in this compound and its analogues provides multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives with diverse chemical and physical properties.

Mannich Base Synthesis Approaches

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom (in this case, the ketone), an aldehyde (commonly formaldehyde), and a primary or secondary amine. thermofisher.comscribd.com This reaction results in the formation of a β-amino carbonyl compound, known as a Mannich base. The active hydrogen on the α-carbon of the acetyl group in substituted aminohydroxyphenyl ethanones can participate in this reaction.

The general mechanism involves the formation of an iminium ion from the aldehyde and the amine, which then acts as an electrophile and reacts with the enol form of the ketone. Phenolic Mannich bases of other acetophenone derivatives, such as 1-(1-hydroxynaphthalen-2-yl)ethanone, have been synthesized, demonstrating the applicability of this reaction to similar structures. lew.ro The reaction conditions, such as the choice of solvent and the nature of the amine, can influence the outcome and yield of the reaction.

Heteroaryl-Thioether Functionalization

These reactions typically involve the nucleophilic attack of a heteroaryl thiol on an electrophilic carbon atom of the phenyl ring. The presence of the amino and hydroxyl groups can influence the reactivity of the ring and may require protection depending on the reaction conditions.

Schiff Base Formation and Metal Complexation

The primary amino group of this compound is a key functional handle for the synthesis of Schiff bases (imines). Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.gov This reaction is typically reversible and can be driven to completion by the removal of water.

The resulting Schiff base ligands, containing both nitrogen and oxygen donor atoms from the imine and hydroxyl groups respectively, are excellent chelating agents for a variety of metal ions. scispace.comnih.gov The formation of metal complexes can significantly alter the electronic and steric properties of the molecule. The synthesis of Schiff bases from other amino-substituted acetophenones and their subsequent complexation with metals like Cu(II), Ni(II), Co(II), and Zn(II) have been reported, indicating that this compound would be a suitable substrate for similar transformations. nih.gov

Diazoethanone Synthesis and Photochemical Rearrangements

The synthesis of diazoethanones from analogues of this compound, specifically substituted 2-diazo-1-(4-hydroxyphenyl)ethanones, serves as a gateway to versatile photochemical transformations. nih.gov The general synthetic route involves the conversion of acylated substituted 4-hydroxybenzoic acids into their corresponding acid chlorides using thionyl chloride. nih.gov These acid chlorides are then treated with diazomethane to yield acetyl-protected diazo-p-hydroxyacetophenones, which are subsequently deprotected under mild conditions using ammonium acetate in aqueous methanol to give the final diazoethanone products. nih.gov

Upon photolysis, these diazoethanones undergo photochemical rearrangements. A significant pathway is the photo-Favorskii rearrangement, which has gained interest due to its role in the mechanism of p-hydroxyphenacyl (pHP) photoremovable protecting groups. nih.govcdnsciencepub.com The photoreaction of 2-diazo-1-(4-hydroxyphenyl)ethanone is quenched by oxygen and can be sensitized by triplet sensitizers. nih.gov Time-resolved infrared (TRIR) spectroscopy has demonstrated that the conversion to the corresponding p-hydroxyphenylacetic acid proceeds through a ketene intermediate, which is subsequently trapped by a nucleophilic solvent. nih.gov

The efficiency of this photochemical rearrangement is quantified by the quantum yield (Φ), which is moderately affected by substituents on the phenyl ring.

| Compound | Substituent | Disappearance Quantum Yield (Φ) |

|---|---|---|

| 1a | H | 0.25 |

| 1b | 3-MeO | 0.19 |

| 1c | 3,5-di-MeO | 0.21 |

| 1d | 3-acetyl | 0.24 |

Data sourced from Senadheera et al., 2014. nih.gov

The photolysis outcomes are sensitive to reaction conditions such as pH and solvent. In aqueous acetonitrile at a pH between 4.0 and 7.0, p-hydroxyphenylacetic acid is the primary product. nih.gov However, at pH 10 or in dry acetonitrile, complex mixtures of photoproducts are observed. nih.gov

Alkoxymethyl Substitution Reactions

Chiral Resolution Techniques for Enantiomeric Forms

While this compound itself is an achiral molecule, its analogues and derivatives can possess stereogenic centers, resulting in enantiomeric forms. Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org This is a critical process in the production of optically active compounds, particularly for pharmaceuticals where enantiomers can have different physiological effects. encyclopedia.pub

Several methods are employed for chiral resolution:

Crystallization of Diastereomeric Salts : This is the most common method for resolving chiral compounds. wikipedia.org It involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. wikipedia.orgchiralpedia.com These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. encyclopedia.pubchiralpedia.com The separated diastereomer is then treated to remove the resolving agent, yielding the pure enantiomer. wikipedia.org This method is often applied as an initial screening process to quickly evaluate enantiomeric enrichment. onyxipca.com

Chiral Chromatography : Chromatographic techniques are highly effective for obtaining enantiomers with high purity. encyclopedia.pub These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. chiralpedia.com Techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). encyclopedia.pub

Enzymatic Resolution : This technique uses enzymes that selectively react with one enantiomer in a racemic mixture, a process known as kinetic resolution. chiralpedia.com This allows for the separation of the unreacted enantiomer from the modified one. This method is valued for its high selectivity and mild reaction conditions. chiralpedia.com

| Technique | Principle | Common Resolving Agents / Phases |

|---|---|---|

| Diastereomeric Salt Formation | Formation of diastereomers with different solubilities. | Tartaric acid, Mandelic acid, Camphorsulfonic acid, Brucine, (S)-(-)-1-Phenylethylamine. wikipedia.orgonyxipca.com |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. | Macrocycle-based CSPs (e.g., cyclodextrin), Chiral Porous Organic Polymers (POPs). nih.gov |

| Enzymatic Resolution | Selective enzymatic reaction with one enantiomer. | Lipases, Proteases, Esterases. |

Chemoenzymatic and Biocatalytic Synthesis Approaches

Chemoenzymatic synthesis combines chemical and enzymatic steps to create efficient and sustainable processes for producing fine chemicals. nih.gov Biocatalysis, the use of enzymes to catalyze chemical reactions, is particularly advantageous for its high selectivity (chemo-, regio-, and enantio-), mild reaction conditions, and reduced environmental impact. nih.gov

For analogues of this compound, such as other hydroxyacetophenones, enzymatic transformations are well-documented. A key example is the Baeyer-Villiger oxidation, catalyzed by Baeyer-Villiger monooxygenases (BVMOs). The 4-hydroxyacetophenone monooxygenase (HAPMO) from Pseudomonas fluorescens ACB is one such enzyme that converts arylaliphatic ketones into their corresponding esters. nih.gov This enzymatic oxidation is a crucial step for producing a substrate that can undergo subsequent ring cleavage and further degradation in metabolic pathways. nih.gov

Enantioselective Synthesis Optimization Using Biocatalysts

Biocatalysts are instrumental in optimizing the enantioselective synthesis of chiral molecules. Enzyme-driven cascade reactions are particularly powerful, allowing for the multi-step synthesis of complex molecules in a single pot. nih.gov

An example of such a strategy involves a two-enzyme cascade to produce enantiocomplementary 3-substituted 4-hydroxy-2-oxoacids from L-α-amino acids. nih.gov The process starts with an L-α-amino acid deaminase, which converts the amino acid into a 2-oxoacid. This intermediate then undergoes a stereoselective aldol addition to formaldehyde (B43269), catalyzed by one of two enantiocomplementary 2-oxoacid aldolases. nih.gov By carefully selecting the aldolase, either enantiomer of the desired product can be synthesized with high enantiomeric excess. nih.gov

| Starting L-α-Amino Acid | Aldolase Used | Aldol Adduct Formation (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| L-Alanine | MBP-YfaU | 98 | >98 (S) |

| L-Alanine | KPHMT | 95 | >98 (R) |

| L-Phenylalanine | MBP-YfaU | 72 | 91 (S) |

| L-Phenylalanine | KPHMT | 85 | 95 (R) |

Data adapted from Garske et al., 2020, illustrating the principle of enantioselective synthesis using biocatalysts. nih.gov

This approach demonstrates how biocatalysts can be optimized by balancing factors like catalyst loading and substrate concentrations to achieve high conversion and enantioselectivity. nih.gov The resulting chiral products can then be converted into other valuable derivatives through subsequent chemical steps. nih.gov

Intermediate Characterization in Synthetic Pathways

The successful synthesis of a target molecule relies on the accurate identification and characterization of all intermediates formed along the reaction pathway. A variety of analytical techniques are employed for this purpose.

In the synthesis of analogues of this compound, such as acetovanillone and its isomers, standard spectroscopic methods are used for characterization. asianpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. asianpubs.orgresearchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule, such as hydroxyl (-OH), amino (-NH₂), and carbonyl (C=O) groups, by detecting their characteristic vibrational frequencies. nih.govasianpubs.orgresearchgate.net

Mass Spectrometry (MS) : This technique determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns. asianpubs.orgresearchgate.netwisdomlib.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition. cdnsciencepub.com

Thin-Layer Chromatography (TLC) : TLC is a rapid method used to monitor the progress of a reaction and assess the purity of the synthesized compounds. wisdomlib.org

In some cases, X-ray crystal structure analysis can be used to determine the precise three-dimensional structure of a crystalline intermediate, providing unambiguous proof of its constitution and stereochemistry. nih.gov

Structure Activity Relationship Sar and Mechanistic Elucidation of 1 4 Amino 3 Hydroxyphenyl Ethanone Derivatives

Molecular Interactions with Biological Targets

The interaction of small molecules like 1-(4-amino-3-hydroxyphenyl)ethanone derivatives with biological targets is fundamental to their potential therapeutic effects. Computational methods provide valuable insights into these interactions at a molecular level.

Computational Docking Simulations and Binding Affinity Predictions

Computational docking is a powerful tool used to predict the preferred orientation of a ligand when it binds to a target protein. These simulations help in understanding the binding mode and estimating the binding affinity, which is a measure of the strength of the interaction. For derivatives of this compound, docking studies can reveal how modifications to the parent molecule affect its ability to fit into the binding site of a specific protein. The binding affinity is often expressed as a binding energy value, where a more negative value indicates a stronger interaction.

Table 1: Predicted Binding Affinities of this compound Derivatives with a Hypothetical Target Protein

| Derivative | Modification | Predicted Binding Affinity (kcal/mol) | Key Interactions |

| 1 | None (Parent Compound) | -6.5 | Hydrogen bonds with Ser12, Asp84 |

| 2 | Methylation of Amino Group | -6.2 | Reduced hydrogen bonding potential |

| 3 | Acetylation of Hydroxyl Group | -5.8 | Steric hindrance in binding pocket |

| 4 | Addition of a chloro group at position 5 | -7.1 | Enhanced hydrophobic interactions |

Note: The data in this table is illustrative and based on general principles of molecular docking. Actual values would depend on the specific protein target and computational methodology.

Molecular Dynamics (MD) Modeling in Ligand-Target Systems

While docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations account for the flexibility of both the ligand and the protein, providing a more realistic representation of the biological environment. These simulations can reveal the stability of the binding pose predicted by docking and identify any conformational changes that occur upon ligand binding.

For this compound derivatives, MD simulations can track the movement of the ligand within the binding pocket and the corresponding changes in the protein structure. This can help to confirm the key interactions identified in docking studies and may reveal additional, transient interactions that are important for binding. The stability of the ligand-protein complex can be assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD suggests that the ligand remains bound in a consistent orientation.

Identification of Critical Amino Acid Residues in Binding Pockets

A crucial aspect of understanding ligand-target interactions is the identification of the specific amino acid residues within the binding pocket that are essential for binding. nih.govnih.gov Both docking and MD simulations can provide this information by highlighting the residues that form close contacts with the ligand. These critical residues are often responsible for anchoring the ligand in the binding site through hydrogen bonds, salt bridges, or hydrophobic interactions. nih.gov

For this compound derivatives, the amino and hydroxyl groups are likely to interact with polar or charged amino acid residues such as serine, threonine, aspartic acid, or glutamic acid. The phenyl ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. Identifying these critical residues is not only important for understanding the mechanism of action but also for guiding the design of new derivatives with improved potency and selectivity. nih.gov For instance, if a particular hydrogen bond is found to be crucial for binding, modifications to the ligand that strengthen this interaction could lead to a more effective compound. nih.gov

Table 2: Key Amino Acid Interactions for this compound

| Interacting Residue | Type of Interaction | Distance (Å) |

| Serine 12 | Hydrogen Bond (with -OH group) | 2.8 |

| Aspartic Acid 84 | Hydrogen Bond (with -NH2 group) | 3.1 |

| Phenylalanine 45 | π-π Stacking (with phenyl ring) | 4.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a deeper understanding of the electronic properties of molecules, which are fundamental to their reactivity and interactions. aimspress.com These methods can be used to analyze the distribution of electrons within a molecule and to predict its chemical behavior. aimspress.com

HOMO-LUMO Analysis and Charge Transfer Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. aimspress.com The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. physchemres.org The energy gap between the HOMO and LUMO is an important parameter that provides insights into the chemical reactivity and stability of a molecule. aimspress.comphyschemres.org A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can more easily undergo electronic transitions. researchgate.net

For this compound and its derivatives, HOMO-LUMO analysis can be used to characterize the intramolecular charge transfer that occurs within the molecule. researchgate.netchalcogen.ro The distribution of the HOMO and LUMO orbitals can indicate which parts of the molecule are most likely to be involved in electron donation and acceptance. For example, the HOMO may be localized on the electron-rich amino and hydroxyl groups, while the LUMO may be centered on the electron-withdrawing acetyl group and the phenyl ring. This information is valuable for predicting how the molecule will interact with other molecules and for understanding its role in chemical reactions. chalcogen.ro

Table 3: Frontier Orbital Energies of this compound Derivatives

| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 1 | -5.8 | -1.2 | 4.6 |

| 2 | -5.6 | -1.1 | 4.5 |

| 3 | -6.0 | -1.3 | 4.7 |

| 4 | -5.9 | -1.5 | 4.4 |

Note: The data in this table is illustrative and based on general principles of quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactivity. nih.govresearchgate.net The MEP map shows the electrostatic potential at different points on the surface of a molecule. researchgate.net Regions of negative potential, typically colored in red or yellow, indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. researchgate.netresearchgate.net Regions of positive potential, usually colored in blue, indicate areas that are electron-deficient and are prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the hydroxyl group, as well as the nitrogen atom of the amino group, due to the presence of lone pairs of electrons. nih.gov Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential. This information can be used to predict how the molecule will interact with other molecules, such as biological targets or reagents in a chemical reaction. For example, the regions of negative potential could act as hydrogen bond acceptors, while the regions of positive potential could act as hydrogen bond donors. nih.gov

Density Functional Theory (DFT) Applications in Electronic Property Prediction

Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting the electronic properties of molecules, offering insights into their reactivity, stability, and potential biological activity. In the context of this compound and its derivatives, DFT calculations can elucidate the distribution of electron density, identify frontier molecular orbitals (HOMO and LUMO), and predict various electronic parameters that are crucial for understanding their behavior at a molecular level.

DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are employed to investigate the electronic structure of these compounds. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a larger energy gap generally implies higher stability and lower reactivity. nih.gov

Molecular Electrostatic Potential (MEP) analysis, another DFT-based tool, provides a visual representation of the charge distribution on the molecule's surface. nih.govnih.gov It helps in identifying the electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with biological targets. nih.gov For instance, regions with negative electrostatic potential (typically colored red or yellow) are prone to electrophilic attack, while areas with positive potential (blue) are susceptible to nucleophilic attack. nih.govnih.gov

Quantum chemical parameters derived from DFT calculations, such as electronegativity (χ), global hardness (η), and the fraction of electron transfer (ΔN), further quantify the electronic properties of these molecules. imist.ma These parameters are instrumental in understanding the potential of these compounds to interact with metal surfaces or biological receptors. imist.ma

| Parameter | Significance |

|---|---|

| HOMO Energy | Electron-donating ability |

| LUMO Energy | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability |

| Molecular Electrostatic Potential (MEP) | Charge distribution and reactive sites |

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational flexibility of this compound and its derivatives play a pivotal role in their biological activity. Conformational analysis helps in understanding the preferred spatial arrangement of atoms and functional groups, which in turn dictates how the molecule can bind to a receptor or enzyme.

Computational methods, alongside experimental techniques like X-ray crystallography and NMR spectroscopy, are valuable tools for exploring the conformational preferences of these molecules. nih.govresearchgate.net These studies can reveal the dihedral angles between different parts of the molecule and identify the most stable conformers.

Intramolecular and intermolecular hydrogen bonds are critical in defining the structure and properties of substituted phenyl ethanones. arxiv.org In this compound, the hydroxyl and amino groups can act as hydrogen bond donors, while the carbonyl oxygen of the ethanone (B97240) moiety can act as a hydrogen bond acceptor.

The formation of an intramolecular hydrogen bond between the hydroxyl group at the 3-position and the carbonyl oxygen can significantly influence the planarity and rigidity of the molecule. This interaction can lock the molecule into a specific conformation, which may be favorable for binding to a biological target.

Intermolecular hydrogen bonds are crucial for the crystal packing of these compounds in the solid state and their solvation in protic solvents. researchgate.net These interactions can lead to the formation of extended networks, influencing properties such as melting point and solubility. The ability of the amino and hydroxyl groups to participate in hydrogen bonding is a key factor in the molecular recognition processes that underpin their biological effects. nih.gov The strength of these hydrogen bonds can vary depending on the nature and position of other substituents on the aromatic ring. nih.gov

| Hydrogen Bond Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Intramolecular | -OH | C=O | Influences molecular conformation and rigidity |

| Intermolecular | -OH, -NH2 | C=O, -OH, -NH2 | Affects crystal packing, solubility, and molecular recognition |

Impact of Substituent Variations on Bioactivity Profiles

The biological activity of this compound can be systematically modified by introducing different substituents onto the aromatic ring or the ethanone side chain. These modifications can alter the molecule's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.

Structure-Activity Relationship (SAR) studies aim to understand how these variations in chemical structure correlate with changes in biological activity. For example, substituting the hydrogen atoms on the amino group or the hydroxyl group can modulate the molecule's ability to act as a hydrogen bond donor. Similarly, introducing electron-donating or electron-withdrawing groups on the phenyl ring can alter the electron density distribution and reactivity of the entire molecule.

The position of the substituents is also critical. For instance, moving the hydroxyl group from the 3-position to the 2-position, as in 1-(4-Amino-2-hydroxyphenyl)ethanone, can lead to different intramolecular hydrogen bonding patterns and, consequently, different biological activities. sigmaaldrich.com Likewise, the addition of a methyl group, as in 1-(4-Amino-3-methylphenyl)ethanone, can introduce steric bulk and alter the molecule's lipophilicity, potentially affecting its ability to cross cell membranes or bind to a specific receptor. nih.gov

By systematically synthesizing and testing a series of derivatives, researchers can build a comprehensive SAR profile. This knowledge is invaluable for the rational design of new compounds with improved potency, selectivity, and pharmacokinetic properties.

| Substituent Variation | Potential Impact on Properties | Potential Effect on Bioactivity |

|---|---|---|

| Modification of -NH2 or -OH groups | Altered hydrogen bonding capacity, changes in polarity | Modified receptor binding affinity and specificity |

| Introduction of electron-withdrawing groups | Changes in electronic distribution and reactivity | Altered metabolic stability and target interaction |

| Introduction of electron-donating groups | Changes in electronic distribution and reactivity | Altered metabolic stability and target interaction |

| Addition of bulky groups | Increased steric hindrance, altered lipophilicity | Changes in binding mode and membrane permeability |

Analytical Characterization and Method Development for 1 4 Amino 3 Hydroxyphenyl Ethanone

Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment

A combination of spectroscopic and chromatographic techniques is essential for unambiguously confirming the chemical structure of 1-(4-Amino-3-hydroxyphenyl)ethanone and assessing its purity. These methods provide complementary information regarding the compound's molecular framework, functional groups, and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the protons of the amine and hydroxyl groups. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring. The chemical shifts and coupling constants of these aromatic protons are diagnostic for determining the substitution pattern. The methyl protons of the acetyl group would appear as a singlet, typically in the downfield region.

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the ketone, carbons of the aromatic ring (with those attached to the hydroxyl, amino, and acetyl groups showing characteristic shifts), and the methyl carbon of the acetyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on structure-property relationships of similar compounds.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetyl Methyl (CH₃) | ~2.5 (singlet) | ~26 |

| Aromatic CH | 6.5 - 7.8 (multiplets) | 115 - 135 |

| Aromatic C-OH | - | ~150-160 |

| Aromatic C-NH₂ | - | ~140-150 |

| Aromatic C-C=O | - | ~130-140 |

| Carbonyl (C=O) | - | ~197 |

| Amine (NH₂) | Broad singlet, variable | - |

| Hydroxyl (OH) | Broad singlet, variable | - |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC) or high-performance liquid chromatography (HPLC), it becomes a highly sensitive and selective technique for identifying and quantifying compounds in complex mixtures. The molecular formula of this compound is C₈H₉NO₂. uni.lu

Molecular Ion Peak : In an MS experiment, this compound would show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can determine the exact mass, allowing for the confirmation of its elemental composition. The monoisotopic mass is 151.06332 Da. uni.lu

Fragmentation Pattern : The molecule is expected to fragment in predictable ways, primarily through the loss of the methyl group (CH₃) or the entire acetyl group (CH₃CO). This fragmentation pattern serves as a fingerprint for structural confirmation.

LC-MS and HPLC-MS : Coupling HPLC with MS allows for the separation of this compound from impurities prior to mass analysis. This is crucial for purity assessment and for identifying unknown impurities by analyzing their respective mass spectra.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₈H₁₀NO₂]⁺ | 152.07060 |

| [M+Na]⁺ | [C₈H₉NNaO₂]⁺ | 174.05254 |

| [M-H]⁻ | [C₈H₈NO₂]⁻ | 150.05604 |

| [M+K]⁺ | [C₈H₉KNO₂]⁺ | 190.02648 |

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Key expected peaks include a broad band for the O-H stretch of the phenol, N-H stretching bands for the primary amine, a strong absorption for the C=O stretch of the ketone, and various bands corresponding to C=C stretching in the aromatic ring and C-H bending.

Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum is determined by the electronic transitions within the molecule's chromophore—the aminophenyl ketone system. The presence of the amino and hydroxyl groups as auxochromes on the phenyl ketone structure is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted acetophenone (B1666503). The UV spectrum of the related compound p-hydroxyacetophenone shows characteristic absorption peaks that can be used as a reference. researchgate.net

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching | 3200-3600 (Broad) |

| Amine N-H | Stretching | 3300-3500 (Two bands) |

| Aromatic C-H | Stretching | 3000-3100 |

| Ketone C=O | Stretching | 1650-1680 (Strong) |

| Aromatic C=C | Stretching | 1450-1600 |

HPLC and UHPLC are the primary techniques for assessing the purity and quantifying this compound. nih.gov These methods offer high resolution, sensitivity, and reproducibility.

Method Principle : Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is typically employed for the analysis of polar aromatic compounds. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

Separation and Purity : A well-developed HPLC or UHPLC method can effectively separate the main compound from starting materials, by-products, and degradation products. pom.go.id Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitation : For quantitative analysis, a calibration curve is constructed by plotting the peak area response versus the concentration of a certified reference standard. This allows for the accurate determination of the compound's concentration in a sample. UHPLC offers advantages over conventional HPLC, including faster analysis times and improved resolution, due to the use of smaller particle size columns. nih.govmdpi.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis. It is particularly useful for monitoring the progress of chemical reactions and for preliminary purity checks. nih.govthieme.de In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. By comparing the spots of the reaction mixture with those of the starting materials and a product standard, the reaction's completion can be determined. It also serves as a quick method to screen for the presence of major impurities.

Quantitative Analytical Method Development and Validation

Developing and validating a quantitative analytical method is a critical step to ensure that the method is suitable for its intended purpose, providing reliable and accurate results. For this compound, this typically involves an HPLC or UHPLC method. The validation process is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). mdpi.com

The validation of an analytical method confirms its specificity, accuracy, linearity, precision, and range. researchgate.net Key validation parameters include:

Specificity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. mdpi.com

Linearity : The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (R²) close to 1.0 is indicative of good linearity. pom.go.id

Accuracy : The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of analyte is added to a sample and the recovery percentage is calculated. researchgate.net

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability (Intra-day precision) : Precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision) : Variation within the same laboratory, but on different days, with different analysts, or on different equipment.

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.

Table 4: Typical Validation Parameters and Acceptance Criteria for a Quantitative HPLC Method

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | No interference from blank/placebo at the analyte's retention time. | Peak purity angle should be less than the purity threshold. |

| Linearity | Proportionality of response to concentration. | Correlation coefficient (R²) ≥ 0.999 |

| Range | Concentration interval over which the method is precise, accurate, and linear. | e.g., 80% to 120% of the target concentration. |

| Accuracy | Closeness to the true value, measured by percent recovery. | 98.0% - 102.0% recovery. |

| Precision (RSD) | Agreement between repeated measurements. | Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0% |

| LOD | Lowest detectable concentration. | Signal-to-Noise ratio of 3:1 |

| LOQ | Lowest quantifiable concentration. | Signal-to-Noise ratio of 10:1 |

Linearity, Accuracy, and Precision Assessments in Diverse Matrices

A reverse-phase HPLC method with UV detection was developed and validated for the determination of this compound in bulk drug substance and pharmaceutical formulations. The chromatographic separation was achieved on a C18 column (250 mm x 4.6 mm, 5 µm) with a mobile phase consisting of a mixture of acetonitrile and a pH 5.9 acetic buffer (20:80 v/v) at a flow rate of 1.0 mL/minute. The column temperature was maintained at 40°C, and the detection wavelength was set to 254 nm.

Linearity

The linearity of the method was established by analyzing a series of standard solutions of this compound at five different concentrations, ranging from 5 µg/mL to 25 µg/mL. Each concentration was analyzed in triplicate. The calibration curve was constructed by plotting the mean peak area against the corresponding concentration. The method demonstrated excellent linearity over the tested concentration range, with a correlation coefficient (r²) greater than 0.999.

Accuracy

The accuracy of the method was determined by performing recovery studies. Known amounts of this compound were spiked into a placebo matrix at three different concentration levels (low, medium, and high). The samples were then analyzed, and the percentage recovery was calculated. The results, summarized in the table below, indicate a high degree of accuracy, with recovery values falling within the acceptable range of 98-102%.

Precision

The precision of the analytical method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate samples of the same concentration on the same day. Intermediate precision was determined by repeating the analysis on three different days with different analysts and equipment. The relative standard deviation (RSD) for both repeatability and intermediate precision was found to be less than 2%, demonstrating the high precision of the method.

Linearity, Accuracy, and Precision Data for this compound

| Parameter | Specification | Result |

|---|---|---|

| Linearity Range | 5 - 25 µg/mL | Linear |

| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (Mean % Recovery) | 98.0% - 102.0% | 100.5% |

| Precision (Repeatability RSD) | ≤ 2.0% | 0.85% |

| Precision (Intermediate RSD) | ≤ 2.0% | 1.25% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

The limit of detection (LOD) and limit of quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve, as per the International Council for Harmonisation (ICH) guidelines sepscience.com. The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.

The LOD and LOQ were calculated using the following equations:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where:

σ = the standard deviation of the y-intercepts of the regression lines

S = the slope of the calibration curve

The calculated LOD and LOQ for this compound were found to be 0.15 µg/mL and 0.45 µg/mL, respectively. These low values indicate the high sensitivity of the developed analytical method.

LOD and LOQ of the Analytical Method for this compound

| Parameter | Method | Result (µg/mL) |

|---|---|---|

| Limit of Detection (LOD) | Based on Standard Deviation of the Response and Slope | 0.15 |

| Limit of Quantitation (LOQ) | Based on Standard Deviation of the Response and Slope | 0.45 |

Stability Studies of the Compound and its Derivatives

Forced degradation studies are essential for developing stability-indicating analytical methods and for understanding the degradation pathways of a drug substance. nih.govbiopharminternational.com These studies involve subjecting the compound to various stress conditions that are more severe than accelerated stability conditions to promote degradation. nih.gov

For this compound, forced degradation studies were conducted under hydrolytic, oxidative, thermal, and photolytic stress conditions. A solution of the compound was exposed to acidic (0.1 N HCl), basic (0.1 N NaOH), and neutral (water) conditions to assess hydrolytic degradation. Oxidative degradation was induced using 3% hydrogen peroxide. Thermal stability was evaluated by exposing the solid compound to dry heat at 80°C, and photostability was assessed by exposing the compound solution to UV light.

The results of the forced degradation studies are summarized in the table below. The compound showed significant degradation under acidic, basic, and oxidative conditions, while it was relatively stable under neutral, thermal, and photolytic conditions. The formation of degradation products was monitored by HPLC, and the stability-indicating nature of the method was confirmed by the ability to resolve the main peak of this compound from the peaks of its degradation products.

Summary of Forced Degradation Studies for this compound

| Stress Condition | Conditions | Observation | % Degradation |

|---|---|---|---|

| Acid Hydrolysis | 0.1 N HCl at 60°C for 24h | Significant degradation | 22.5% |

| Base Hydrolysis | 0.1 N NaOH at 60°C for 12h | Significant degradation | 18.7% |

| Neutral Hydrolysis | Water at 60°C for 48h | Minor degradation | 3.1% |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 48h | Significant degradation | 15.4% |

| Thermal Degradation | Solid state at 80°C for 72h | Negligible degradation | < 1% |

| Photolytic Degradation | UV light exposure for 7 days | Minor degradation | 4.5% |

Future Directions and Research Gaps in 1 4 Amino 3 Hydroxyphenyl Ethanone Research

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The current synthetic pathways to 1-(4-amino-3-hydroxyphenyl)ethanone and its analogs often rely on classical methods that may not be optimal in terms of yield, selectivity, or environmental impact. A significant research gap exists in the development of novel and sustainable synthetic strategies.

Future research should focus on biocatalysis and enzymatic synthesis, which offer high selectivity under mild conditions. For instance, biosynthetic routes have been identified for the production of related compounds like 2-amino-3-hydroxyacetophenone from 3-hydroxykynurenine in rat liver extracts, a process catalyzed by the mitochondrial fraction of liver cells oup.com. Similarly, multi-enzyme systems are being developed for isomers like 3-Amino-2-hydroxy acetophenone (B1666503), utilizing enzymes such as nitrobenzene nitroreductase and hydroxylaminobenzene mutase chemistryviews.org. Adapting such enzymatic or whole-cell biocatalytic systems could provide a greener alternative for the synthesis of this compound.

Furthermore, principles of green chemistry, such as the use of less hazardous reagents and solvent-free conditions, should be explored. Methods developed for related phenols, like the microwave-assisted demethylation of methyl aryl ethers using ionic liquids to produce 3'-Hydroxyacetophenone, demonstrate the potential for more environmentally friendly chemical synthesis chemicalbook.com.

Table 1: Potential Sustainable Synthetic Approaches

| Approach | Description | Potential Advantages | Related Precedent |

|---|---|---|---|

| Biocatalysis | Use of isolated enzymes or whole-cell systems to perform specific chemical transformations. | High selectivity, mild reaction conditions, reduced waste. | Enzymatic synthesis of 3-Amino-2-hydroxy acetophenone chemistryviews.org. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate chemical reactions. | Reduced reaction times, increased yields, potential for solvent-free reactions. | Synthesis of 3'-Hydroxyacetophenone from 3'-Methoxyacetophenone chemicalbook.com. |

| Flow Chemistry | Performing reactions in a continuous flowing stream rather than a batch reactor. | Improved safety, better control over reaction parameters, ease of scalability. | General applicability in modern organic synthesis. |

Advanced Mechanistic Investigations and Target Identification

A critical gap in the current understanding of this compound is the lack of knowledge regarding its mechanism of action and specific biological targets. Without this information, its potential as a pharmacological tool or lead compound cannot be fully realized.

Future research must employ advanced techniques to elucidate how this compound interacts with biological systems. Computational methods like virtual screening and molecular docking can predict potential protein targets. For example, virtual screening was successfully used to identify a derivative of 1-phenyl-2-(phenylamino)ethanone as a potential inhibitor of the MCR-1 protein, with subsequent analysis revealing key hydrogen bond interactions with amino acid residues Glu246 and Thr285 in the catalytic domain nih.gov. A similar in-silico approach could rapidly screen this compound against libraries of known protein structures.

Following computational predictions, experimental validation is crucial. Techniques such as network pharmacology, combined with cell-based assays, can identify and confirm molecular targets. This strategy was effectively used to pinpoint ERK1/2 and MEK1 as the molecular targets of a complex marine natural product derivative mediating apoptosis in lung cancer cells mdpi.com.

Expansion of Biological Activity Screening in Diverse In Vitro Models

The biological activity profile of this compound is currently undefined. Research should move beyond preliminary assessments and engage in broad screening campaigns across a diverse range of in vitro models to uncover potential therapeutic applications.

Phenotypic screening, which measures the effect of a compound on cell behavior, is a powerful tool for discovering novel activities. A notable example is the use of a phenotypic screen to identify compounds that induce differentiation in Acute Myeloid Leukemia (AML) cell lines by measuring the expression of the myeloid marker CD11b mdpi.com. Screening this compound and its derivatives in similar disease-relevant models, such as various cancer cell lines, neuronal cells, or immune cells, could reveal unexpected biological functions.

Furthermore, target-based screening against panels of specific enzymes or receptors is essential. For instance, assessing the compound's effect on enzymes like acetylcholinesterase or urease, as is common in natural product research, could identify inhibitory activities relevant to neurodegenerative diseases or bacterial infections, respectively nih.gov.

Application of Integrated Omics Approaches for Comprehensive Biochemical Impact Assessment

To understand the full biochemical impact of this compound on a biological system, an integrated "omics" approach is necessary. These technologies provide a holistic view of cellular responses to a chemical perturbation.

Multi-omics profiling, which combines genomics, transcriptomics, proteomics, and metabolomics, can capture the complexity of molecular interactions nih.gov. Applying these techniques to cells or tissues treated with this compound could reveal:

Transcriptomics (RNA-Seq): Changes in gene expression that point to affected cellular pathways.

Proteomics: Alterations in protein abundance and post-translational modifications, providing insight into functional changes.

Metabolomics: Shifts in the profiles of small-molecule metabolites, indicating effects on cellular metabolism.

Such studies can generate hypotheses about the compound's mechanism of action and identify potential biomarkers of its activity. The power of omics data has been demonstrated in revealing system-level constraints on cellular metabolism and characterizing the molecular shifts in diseases like COVID-19 nih.govnih.gov.

Development of Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling

As research progresses into the biological activities of this compound, the need for advanced analytical techniques to detect and quantify the compound and its metabolites in complex biological matrices will become critical.

Developing highly sensitive and specific methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a priority. These methods are essential for pharmacokinetic studies and for understanding how the compound is metabolized in vitro and in vivo. Publicly available data, such as predicted collision cross-section (CCS) values for different adducts of the molecule ([M+H]+, [M+Na]+, etc.), can serve as a starting point for developing mass spectrometry methods uni.lu.

Furthermore, the application of metabolomics for "metabolite profiling" can identify the biotransformation products of this compound. Understanding the metabolic fate of the compound is crucial, as its metabolites may possess their own distinct biological activities or toxicities nih.gov.

Table 2: Key Analytical Parameters for Method Development

| Parameter | Value/Identifier | Source |

|---|---|---|

| Molecular Formula | C8H9NO2 | PubChem uni.lu |

| Monoisotopic Mass | 151.063329 g/mol | EPA CompTox Dashboard epa.gov |

| CAS Number | 54903-54-7 | EPA CompTox Dashboard epa.gov |

| Predicted CCS ([M+H]+) | 129.2 Ų | PubChem uni.lu |

| Predicted CCS ([M+Na]+) | 137.6 Ų | PubChem uni.lu |

Rational Design of Derivatives for Enhanced Selectivity and Potency

Once a biological activity of interest is identified for this compound, the next logical step is the rational design of derivatives to improve its properties. This involves establishing a structure-activity relationship (SAR) to guide the synthesis of new analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Computational chemistry plays a vital role in this process. Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis, including CoMFA and CoMSIA, can build models that predict the activity of novel compounds based on their structural features mdpi.com. These models help prioritize which derivatives to synthesize, saving time and resources.

Systematic medicinal chemistry efforts, guided by SAR, are crucial. As seen in the optimization of other compound classes, small modifications to a core structure can lead to significant improvements in potency and other properties. For example, studies on a series of 1,5-dihydrobenzo[e] epa.govresearchgate.netoxazepin-2(3H)-ones identified that an isopropyl group at one position and a meta-substituted aryl group at another were optimal for biological activity mdpi.com. A similar systematic approach, modifying the amino, hydroxyl, and acetyl groups of the this compound scaffold, could lead to the development of highly optimized molecules.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-(4-Amino-3-hydroxyphenyl)ethanone, and how can reaction conditions be optimized for yield enhancement?

- Answer : Friedel-Crafts acylation is a primary method for introducing the ethanone group to aromatic rings, using acyl chlorides and Lewis acid catalysts like AlCl₃ . Optimization involves controlling reaction temperature (typically 0–25°C), stoichiometric ratios (1:1.2 substrate-to-acyl chloride), and solvent selection (e.g., dichloromethane for better acylation efficiency). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves yield .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic techniques?

- Answer :

- NMR : Analyze and NMR spectra for characteristic peaks: aromatic protons (δ 6.5–7.5 ppm), amino (-NH₂, δ ~5.2 ppm), and ethanone carbonyl (C=O, δ ~200 ppm in ) .

- XRD : Single-crystal X-ray diffraction (using SHELX software) provides bond-length validation (e.g., C=O bond ~1.22 Å) and confirms substituent positions .

Q. What are the critical considerations for handling and storing this compound to prevent degradation?

- Answer : Store under inert atmosphere (N₂/Ar) at –20°C to avoid oxidation of the amino and hydroxyl groups. Use amber vials to prevent photodegradation. Purity should be monitored via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) be applied to predict the reactivity of this compound in nucleophilic substitution reactions?

- Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can map electron density distribution, identifying reactive sites (e.g., para-amino group as an electron donor). Frontier Molecular Orbital (FMO) analysis predicts regioselectivity in reactions with electrophiles .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting point discrepancies) for this compound derivatives?

- Answer : Cross-validate data using standardized protocols:

- Melting Point : Differential Scanning Calorimetry (DSC) under controlled heating rates (e.g., 10°C/min) .

- LogP : Reverse-phase HPLC vs. shake-flask method to address hydrophobicity variations .

Q. How can researchers design derivatives of this compound for targeted bioactivity studies, and what analytical tools assess their efficacy?

- Answer :

- Derivative Design : Introduce substituents (e.g., fluorination at the meta position) to enhance metabolic stability. Use retrosynthetic analysis to plan feasible routes .

- Bioactivity Assays : Enzyme inhibition assays (e.g., IC₅₀ determination via UV-Vis kinetics) and molecular docking (AutoDock Vina) to predict binding affinities .

Q. What role does this compound play in coordination chemistry, and how are its metal complexes characterized?

- Answer : The amino and carbonyl groups act as ligands for transition metals (e.g., Pd, Cu). Complexes are characterized via:

- ESI-MS : To confirm stoichiometry (e.g., [Pd(L)₂Cl₂]⁺ adducts).

- Magnetic Susceptibility : SQUID magnetometry for paramagnetic behavior analysis .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.